7-Nitrocoumarin

Descripción general

Descripción

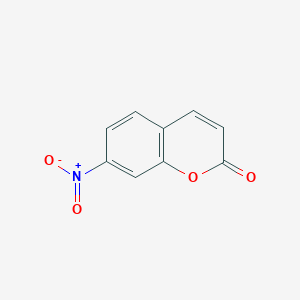

7-Nitrocoumarin is a derivative of coumarin, a benzopyranone compound known for its diverse biological activities and applications. Coumarins are naturally occurring compounds found in various plants and are known for their sweet odor. This compound, specifically, is characterized by the presence of a nitro group at the seventh position of the coumarin ring, which significantly alters its chemical and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrocoumarin typically involves the nitration of coumarin. One common method is the reaction of coumarin with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of reactors designed to manage the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 7-Nitrocoumarin undergoes various chemical reactions, including:

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Iron and ammonium chloride, stannous chloride, or catalytic hydrogenation conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 7-Aminocoumarin.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Synthesis

7-Nitrocoumarin serves as an important intermediate in the synthesis of other coumarin derivatives and dyes. Its unique chemical structure allows for various modifications that can lead to the development of novel compounds with enhanced properties. For example, it can be transformed into 7-aminocoumarin through reduction, which is utilized in dye synthesis due to its fluorescent properties .

Biological Activities

Antimicrobial Properties

Research has demonstrated that this compound exhibits promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of various microbial strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties, showing effectiveness in inhibiting tumor cell proliferation in vitro. Coumarin derivatives are known for their ability to interact with multiple biological targets, which could be harnessed for cancer therapy .

Medical Applications

Fluorogenic Substrate in Diagnostics

this compound is utilized as a fluorogenic substrate for detecting nitroreductase activity in microorganisms. When reduced by microbial enzymes, it fluoresces, allowing for the easy detection and quantification of microbial activity. This application is particularly valuable in clinical diagnostics and environmental monitoring .

Industrial Uses

Production of Fluorescent Dyes

In industry, this compound is employed in the production of fluorescent dyes. Its ability to fluoresce upon reduction makes it suitable for various applications in imaging and labeling technologies .

Data Table: Summary of Applications

Case Studies

-

Detection of Microbial Activity

A study utilized this compound to assess the nitroreductase activity in Escherichia coli. The compound was reduced to produce fluorescent 7-aminocoumarin, enabling researchers to quantify enzyme activity effectively. This method demonstrated high sensitivity and specificity for detecting microbial presence in environmental samples . -

Anticancer Evaluation

In another investigation, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells . -

Fluorescent Dye Production

Research focused on optimizing the synthesis of fluorescent dyes using this compound derivatives. The study found that varying substituents on the coumarin ring could enhance fluorescence intensity and stability, making these derivatives suitable for advanced imaging applications .

Mecanismo De Acción

The mechanism of action of 7-Nitrocoumarin involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological effects .

Comparación Con Compuestos Similares

7-Hydroxycoumarin: Known for its fluorescence properties and used in various biochemical assays.

6,7-Dihydroxycoumarin: Exhibits antioxidant and anti-inflammatory activities.

7-Aminocoumarin: Formed by the reduction of 7-Nitrocoumarin and used in dye synthesis.

Uniqueness of this compound: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its ability to undergo specific chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Actividad Biológica

7-Nitrocoumarin is a compound recognized for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article synthesizes findings from various studies to provide an in-depth overview of the biological activity of this compound, including its antibacterial properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of coumarin, characterized by its fluorescence properties when reduced. The compound's structure allows it to serve as a fluorogenic substrate for detecting nitroaryl reductase activity in microorganisms, which is crucial for diagnostic applications .

Antibacterial Activity

1. In Vitro Studies

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. A study evaluated the antibacterial efficacy of several nitrocoumarin derivatives, revealing that this compound-3-carboxylic acid had a notable effect on bacterial growth inhibition. Specifically, at a concentration of 0.105 mmol/L, it did not inhibit growth, while other derivatives showed up to 92% reduction in bacterial optical density .

2. Structure-Activity Relationship (SAR)

The antibacterial activity of this compound appears to be influenced by its structural modifications. A SAR study indicated that the position of the nitro group significantly affects the compound's activity against S. aureus. Compounds with nitro substitutions at specific positions on the coumarin ring showed varying levels of effectiveness, with certain configurations yielding inhibition zones comparable to standard antibiotics like ampicillin .

The mechanism by which this compound exerts its antibacterial effects involves the reduction of the nitro group to an amino group by microbial enzymes. This reduction process is accompanied by a change in fluorescence, which can be quantitatively measured, providing a reliable indicator of bacterial growth and metabolic activity . The fluorescence intensity correlates with bacterial viability, making it a useful tool for microbial diagnostics.

Case Studies

Case Study 1: Detection of Microorganisms

A patent describes a method utilizing this compound as a substrate for detecting nitroaryl reductase activity in microbial cultures. This method allows for the identification of specific microorganisms based on their ability to reduce the nitro group, resulting in fluorescence that can be measured spectrophotometrically .

Case Study 2: Antibacterial Efficacy Against Clinical Isolates

In another study focusing on clinical isolates of S. aureus, various nitro-substituted coumarins were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives exhibited inhibition zones ranging from 14 mm to 32 mm against S. aureus, highlighting the potential therapeutic applications of these compounds .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Concentration (mmol/L) |

|---|---|---|---|

| This compound-3-carboxylic acid | Staphylococcus aureus | 32 | 0.105 |

| Methyl-7-nitrocoumarin-3-carboxylate | Escherichia coli | 92% Growth Inhibition | 0.105 |

| Nitro-substituted Coumarins | Staphylococcus aureus | 26 | Varies |

Future Directions

The promising biological activities exhibited by this compound derivatives suggest potential avenues for further research. Future studies could explore:

- Enhanced Derivatives : Modifying the chemical structure to improve antibacterial efficacy and reduce toxicity.

- Mechanistic Studies : Investigating the specific pathways through which these compounds exert their effects on bacterial cells.

- Clinical Applications : Evaluating the effectiveness of these compounds in clinical settings and their potential as alternatives to traditional antibiotics.

Propiedades

IUPAC Name |

7-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECDQPYFOEVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348772 | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-58-2 | |

| Record name | 7-Nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-nitrocoumarin a suitable substrate for studying microbial nitroreductases?

A1: this compound and its derivatives are particularly useful for studying microbial nitroreductases because of their ability to act as fluorogenic substrates. [] When this compound is reduced by nitroreductases, it transforms into the corresponding 7-aminocoumarin derivative. This change is significant because 7-aminocoumarins are fluorescent, unlike their 7-nitro counterparts. This fluorescence allows researchers to easily detect and quantify nitroreductase activity. []

Q2: Can you elaborate on the role of this compound in investigating Escherichia coli reductases?

A2: Escherichia coli, a common bacterium, possesses enzymes called reductases that can process both azo and nitro compounds. this compound-3-carboxylic acid (7NCCA), a derivative of this compound, serves as a valuable tool for understanding the activity of these reductases. [] Researchers use 7NCCA alongside other compounds like methyl red to differentiate the specificities and characteristics of major E. coli reductases. [] This research sheds light on the metabolic pathways of E. coli and its potential responses to various substances.

Q3: How does the structure of coumarin derivatives, particularly the presence of substituents like a nitro group at the 7-position, influence their reactivity with chloramine-B?

A3: Research indicates that the presence and nature of substituents on the coumarin ring system significantly impact the rate of oxidation by chloramine-B in acidic conditions. [] Specifically, a study examining the kinetics of coumarin oxidation revealed that this compound exhibited the slowest reaction rate compared to other substituted coumarins (7-methoxycoumarin, 7-ethoxycoumarin, 7-hydroxycoumarin) and the parent coumarin molecule. [] This suggests that the electron-withdrawing nitro group at the 7-position deactivates the coumarin ring towards electrophilic attack, which is a key step in the proposed reaction mechanism involving molecular chlorine. [] This finding highlights the importance of structure-activity relationships in understanding the reactivity of coumarin derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.